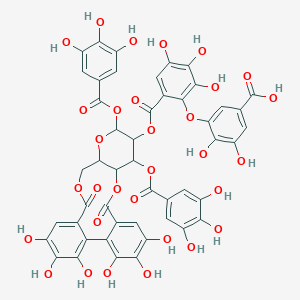

Remurin A

Description

Structure

2D Structure

Properties

CAS No. |

140187-44-6 |

|---|---|

Molecular Formula |

C48H34O31 |

Molecular Weight |

1106.8 g/mol |

IUPAC Name |

3-[6-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl]oxycarbonyl]-2,3,4-trihydroxyphenoxy]-4,5-dihydroxybenzoic acid |

InChI |

InChI=1S/C48H34O31/c49-17-2-12(3-18(50)29(17)57)43(68)77-40-39-26(10-73-45(70)14-7-22(54)32(60)35(63)27(14)28-15(46(71)76-39)8-23(55)33(61)36(28)64)75-48(79-44(69)13-4-19(51)30(58)20(52)5-13)41(40)78-47(72)16-9-24(56)34(62)37(65)38(16)74-25-6-11(42(66)67)1-21(53)31(25)59/h1-9,26,39-41,48-65H,10H2,(H,66,67) |

InChI Key |

XCCSZSWHDOGTIE-UHFFFAOYSA-N |

SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4OC5=CC(=CC(=C5O)O)C(=O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4OC5=CC(=CC(=C5O)O)C(=O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |

Synonyms |

Remurin A |

Origin of Product |

United States |

Isolation and Chromatographic Purification Methodologies for Remurin a

Strategies for Extraction from Biological Matrices

Initial efforts to isolate Remurin A begin with its extraction from the source organism. While early assumptions pointed towards a marine origin, literature primarily documents the isolation of this compound from the plant Tamarix nilotica. The general procedure for extracting compounds from this plant involves the use of organic solvents to separate the desired molecules from the bulk plant material.

A common approach is the exhaustive extraction of the dried and powdered plant material, typically the leaves, with a polar solvent such as methanol (B129727) or aqueous acetone (B3395972). This process is designed to efficiently solvate and remove a broad spectrum of secondary metabolites, including tannins and related polyphenolic compounds like this compound. The resulting crude extract contains a complex mixture of substances from which this compound must be selectively isolated.

Advanced Chromatographic Techniques for Isolation

Following extraction, a series of chromatographic separations are essential to isolate this compound from the complex crude extract. The purification process is typically guided by bioassays or analytical monitoring to track the target compound through various fractionation steps.

Initial Fractionation: The crude extract is often subjected to an initial fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over a stationary phase such as silica gel or a polymeric resin like Diaion HP-20. This step serves to separate the components of the extract into less complex fractions based on their polarity. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For the isolation of tannins from Tamarix nilotica, a common practice involves eluting the Diaion HP-20 column with increasing concentrations of aqueous methanol.

Fine Purification: Fractions identified as containing this compound are then subjected to further purification using more advanced and higher resolution chromatographic methods. High-performance liquid chromatography (HPLC), particularly in a preparative or semi-preparative mode, is a crucial technique for the final isolation of pure this compound.

Reversed-phase HPLC, utilizing a C18 column, is frequently employed. In this technique, a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is used. The separation is based on the differential partitioning of the compounds between the non-polar stationary phase and the polar mobile phase. A gradient elution, where the proportion of the organic solvent is gradually increased, is commonly used to effectively separate compounds with a range of polarities.

The specific chromatographic conditions for the isolation of this compound would be detailed in the primary scientific literature that first reported its discovery. These details would include the precise solvent gradient, flow rate, column dimensions, and detection wavelength used for monitoring the separation.

Purity Assessment and Methodological Considerations

The final step in the isolation process is to assess the purity of the obtained this compound. This is critical to ensure that the compound is free from impurities that could interfere with subsequent biological or chemical studies.

A combination of spectroscopic and spectrometric techniques is used for this purpose. High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) or a mass spectrometer (HPLC-MS) is a powerful tool to assess purity. A pure compound should ideally show a single, symmetrical peak in the chromatogram at various detection wavelengths.

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon (¹³C NMR) spectroscopy, is not only essential for the structural elucidation of this compound but also serves as an excellent method for purity assessment. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. Quantitative NMR (qNMR) can be employed to determine the absolute purity of the compound by comparing the integral of a specific signal of the analyte to that of a certified internal standard of known concentration.

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of this compound and can also help in identifying any co-eluting impurities with different molecular formulas.

Data Table of Chromatographic and Purity Assessment Methods

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Conditions | Detection Method |

| Vacuum Liquid Chromatography (VLC) | Initial Fractionation | Silica Gel, Diaion HP-20 | Gradient of organic solvents (e.g., n-hexane, ethyl acetate, methanol) | Thin-Layer Chromatography (TLC) |

| Column Chromatography | Fractionation | Silica Gel, Sephadex LH-20 | Isocratic or gradient elution with various solvent systems | UV-Vis Spectroscopy, TLC |

| High-Performance Liquid Chromatography (HPLC) | Final Purification | C18 (Reversed-Phase) | Gradient of water and acetonitrile/methanol (often with acid) | UV-Vis (Diode Array Detector), Mass Spectrometry (MS) |

| Quantitative NMR (qNMR) | Purity Determination | - | Deuterated solvents (e.g., DMSO-d₆, Methanol-d₄) | NMR Spectrometer |

| High-Resolution Mass Spectrometry (HRMS) | Purity & Structural Confirmation | - | - | Mass Spectrometer |

Advanced Spectroscopic and Spectrometric Elucidation of Remurin A S Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity of atoms and the three-dimensional arrangement of molecules. For a complex natural product like Remurin A, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial nmrium.org.

Proton NMR (¹H NMR) : This technique provides information on the number of chemically distinct hydrogen atoms, their electronic environment, and their spatial proximity to other protons through spin-spin coupling. The chemical shift (δ, in ppm) of each proton signal indicates its electronic environment, while the multiplicity and coupling constants (J, in Hz) reveal the number of neighboring protons and the nature of the bonds connecting them organicchemistrydata.org. For this compound, ¹H NMR would be essential for identifying aromatic protons, hydroxyl protons (if exchangeable), and various aliphatic protons associated with its complex polyol and galloyl/hexahydroxydiphenoyl moieties.

Carbon-13 NMR (¹³C NMR) : ¹³C NMR provides insights into the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a signal, and its chemical shift is highly indicative of its hybridization state and the functional groups to which it is attached organicchemistrydata.org. For this compound, ¹³C NMR would help in identifying carbonyl carbons, aromatic carbons, oxygen-bearing carbons, and aliphatic carbons, providing a comprehensive map of the carbon framework.

Two-Dimensional (2D) NMR Spectroscopy : To establish direct and through-space correlations between nuclei, various 2D NMR experiments are employed nmrium.org.

Correlation Spectroscopy (COSY) : Identifies protons that are spin-coupled to each other, revealing direct proton-proton connectivities within a molecular fragment nmrium.org.

Heteronuclear Single Quantum Coherence (HSQC) : Correlates proton signals with the carbon atoms directly bonded to them, providing crucial C-H connectivity information nmrium.org.

Heteronuclear Multiple Bond Correlation (HMBC) : Reveals long-range (two, three, or even four bond) correlations between protons and carbons, allowing for the assembly of larger molecular fragments and the identification of quaternary carbons nmrium.org.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY) : Provides information about through-space proximity of protons, critical for determining relative stereochemistry and conformation nmrium.orgnih.gov.

By combining and interpreting data from these NMR experiments, researchers can piece together the complex structure of this compound, identifying individual substructures and their interconnections.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) is pivotal for determining the molecular weight and elemental composition of a compound, as well as providing insights into its fragmentation pathways libretexts.orgmsu.edu.

Molecular Formula Determination : High-resolution mass spectrometry (HRMS), such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, can precisely measure the mass-to-charge ratio (m/z) of the molecular ion [M+H]+ or [M+Na]+ (or [M-H]- for negative mode) libretexts.orgmsu.edu. This highly accurate mass measurement allows for the determination of the exact molecular formula by comparing the observed mass with theoretical masses of possible elemental compositions libretexts.org. For this compound, the reported molecular formula is C48H34O31, which would be confirmed by HRMS rsc.org.

Fragmentation Analysis (Tandem MS) : Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion (or a selected precursor ion) and analyzing the m/z values of the resulting product ions libretexts.orgspectroscopyonline.com. The fragmentation pattern provides structural clues by revealing the presence of specific substructures and the ways in which the molecule breaks apart. For a large and complex molecule like this compound, which is a hydrolyzable tannin, characteristic fragmentation patterns related to the loss of galloyl, hexahydroxydiphenoyl, and glucose units would be expected, aiding in the identification and arrangement of these building blocks libretexts.org.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

IR and UV-Vis spectroscopies offer complementary information regarding the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies chemistrytalk.orggelest.com.

For this compound, being a hydrolyzable tannin, characteristic strong absorption bands would be expected for hydroxyl (-OH) stretching (typically broad band around 3200-3600 cm⁻¹) chemistrytalk.org, carbonyl (C=O) stretching from ester linkages and galloyl groups (around 1700-1750 cm⁻¹) chemistrytalk.org, and various C-H stretching and bending vibrations. The presence of aromatic rings would also contribute to specific absorption patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy detects chromophores (groups that absorb UV or visible light) by measuring electronic transitions within a molecule wisc.eduupi.edumsu.edu.

Tannins, including this compound, typically contain multiple aromatic rings and conjugated systems (e.g., galloyl and hexahydroxydiphenoyl units) which act as chromophores. UV-Vis spectra would show characteristic absorption maxima (λmax) in the ultraviolet region, indicative of these conjugated systems upi.edumsu.edu. The position and intensity of these bands provide information about the extent of conjugation and the type of aromatic substitution.

Complementary Spectroscopic and Analytical Techniques

Beyond the primary spectroscopic methods, other techniques can provide crucial corroborating evidence for structure elucidation.

Optical Rotation/Circular Dichroism (CD) : For chiral molecules like this compound, optical rotation measurements determine the specific rotation, while Circular Dichroism (CD) spectroscopy provides information about the absolute configuration of chiral centers and the conformation of the molecule researchgate.net.

X-ray Crystallography : If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural information, yielding the complete three-dimensional structure, including absolute stereochemistry, without ambiguity researchgate.net. However, obtaining suitable crystals for complex natural products can be challenging.

Chromatographic Techniques : Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with detectors (e.g., UV, MS) are essential for the isolation and purification of the compound, ensuring that the spectroscopic data obtained are for a pure substance d-nb.info.

Computational Chemistry Approaches in Structure Elucidation

Computational chemistry has become an increasingly powerful tool in modern structure elucidation, especially for complex molecules where experimental data alone might be ambiguous or incomplete nih.goved.govnist.gov.

Prediction of Spectroscopic Data : Computational methods, particularly quantum chemical calculations (e.g., Density Functional Theory, DFT), can predict NMR chemical shifts, coupling constants, IR vibrational frequencies, and UV-Vis absorption maxima libretexts.orggelest.commassbank.eu. These predicted values can then be compared with experimental data to validate proposed structures or differentiate between possible isomers gelest.com.

Conformational Analysis : For flexible molecules, computational chemistry can explore different stable conformations and their relative energies, which can influence observed spectroscopic parameters (e.g., NOE correlations in NMR) libretexts.org.

De Novo Structure Elucidation : Advanced computational algorithms and machine learning models are being developed to directly elucidate structures from spectroscopic data (e.g., NMR and MS) by searching vast chemical spaces or predicting molecular graphs gelest.commassbank.eu. This can significantly accelerate the structure elucidation process.

Elucidation of Stereochemistry : Computational methods can assist in determining relative and absolute stereochemistry by calculating properties like optical rotation or CD spectra for different stereoisomers and comparing them to experimental values.

By integrating experimental spectroscopic data with computational predictions, researchers can achieve a higher level of confidence in the assigned structure of complex natural products like this compound.

Biosynthetic Pathway Investigations of Remurin a

Precursor Identification and Isotopic Labeling Studies

The biosynthesis of Remurin A, like other hydrolyzable tannins, initiates from the shikimate pathway, a central route in plant metabolism for the production of aromatic compounds. A pivotal precursor in this pathway is 3-dehydroshikimic acid, an intermediate that serves as the branching point for gallic acid synthesis nih.govfrontiersin.org.

Gallic acid (PubChem CID: 370) is a fundamental building block for hydrolyzable tannins, including this compound. It is formed from 3-dehydroshikimic acid through the action of bifunctional dehydroquinate dehydratase/shikimate dehydrogenases (DQD/SDHs) nih.govfrontiersin.org. The subsequent crucial step involves the esterification of gallic acid with glucose to yield β-glucogallin (1-O-galloyl-β-D-glucose, PubChem CID: 124021) nih.govwikipedia.orgutu.fioup.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov. This reaction, catalyzed by UDP glycosyltransferases (UGTs), marks the first committed step in the biosynthesis of gallotannins and ellagitannins, the latter of which this compound is a member nih.govresearchgate.netnih.gov. β-glucogallin then serves as the primary acyl donor for subsequent galloylation steps utu.firesearchgate.netresearchgate.net.

While direct isotopic labeling studies specifically detailing the incorporation of labeled precursors into this compound are not extensively documented, the utility of such studies in elucidating hydrolyzable tannin biosynthesis is well-established. For instance, the injection of isotopically labeled gallic acid into green strawberry fruits has been employed to confirm the in planta function of GT2 enzymes in the formation of β-glucogallin, a key precursor in the ellagitannin pathway nih.gov. This technique, involving stable isotopic tags such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or hydrogen-2 (²H), allows researchers to trace the metabolic flow and identify specific atoms incorporated into the final product, thereby delineating the intricate steps of the biosynthetic pathway wikipedia.orgnih.govimsc.res.in.

Enzymatic Biotransformations and Pathway Intermediates

The conversion of initial precursors into the complex structure of this compound involves a series of precisely orchestrated enzymatic transformations and a cascade of intermediate compounds.

Key Enzymes and Their Roles:

Dehydroquinate Dehydratase/Shikimate Dehydrogenases (DQD/SDHs): These bifunctional enzymes are responsible for the initial formation of gallic acid from 3-dehydroshikimic acid, effectively channeling metabolites from the shikimate pathway into the tannin biosynthetic route nih.govfrontiersin.org.

UDP Glycosyltransferases (UGTs): Specifically, members of the UGT84 family (e.g., UGT84A13, UGT84A23, UGT84A24, FaUGT84A22) play a crucial role in the esterification of gallic acid with glucose to form β-glucogallin nih.govwikipedia.orgoup.comresearchgate.netnih.govplos.org. This initial glycosylation step is critical for introducing the glucose core to which subsequent galloyl units are attached.

Galloyltransferases: Following the formation of β-glucogallin, a series of position-specific galloyltransferases catalyze the sequential addition of galloyl units to the glucose core. β-glucogallin itself acts as the principal acyl donor in these transesterification reactions utu.firesearchgate.netresearchgate.net. This process leads to the formation of progressively more galloylated glucose esters, culminating in the pivotal intermediate 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose, PubChem CID: 65238) nih.govutu.fioup.comresearchgate.netresearchgate.netwikipedia.org.

Laccases: For the formation of ellagitannins like this compound, a crucial oxidative coupling step occurs. Laccases, which are laccase-like phenol (B47542) oxidases, catalyze the intramolecular oxidative coupling between adjacent galloyl groups on pentagalloylglucose (B1669849). This reaction leads to the formation of the hexahydroxydiphenoyl (HHDP) group, a characteristic moiety of ellagitannins nih.govresearchgate.netresearchgate.net. This process converts gallotannin precursors into monomeric ellagitannins, such as tellimagrandin II researchgate.net.

Pathway Intermediates: The biosynthetic pathway to this compound involves several key intermediates, each representing a step in the increasing complexity of the molecule:

3-Dehydroshikimic acid: An early intermediate of the shikimate pathway, serving as the precursor to gallic acid nih.govfrontiersin.org.

Gallic acid (PubChem CID: 370): The first aromatic acid precursor, derived from the shikimate pathway nih.govfrontiersin.orgfrontiersin.orgmdpi.comutu.fiwikipedia.orgfishersci.nofishersci.caguidetopharmacology.orgresearchgate.net.

β-Glucogallin (1-O-galloyl-β-D-glucose, PubChem CID: 124021): The initial galloylglucose ester, formed from gallic acid and glucose, and a key acyl donor for subsequent steps nih.govwikipedia.orgutu.fioup.comresearchgate.netresearchgate.netfrontiersin.orgnih.govimsc.res.inuni.luresearchgate.netnih.gov.

Various Galloylglucoses: Intermediate galloylated glucose esters, such as 1,6-di-O-galloyl-β-D-glucose, 1,2,6-tri-O-galloyl-β-D-glucose, and 1,2,3,6-tetra-O-galloyl-β-D-glucose, formed by sequential galloylation utu.fioup.com.

1,2,3,4,6-Penta-O-galloyl-β-D-glucose (Pentagalloylglucose, PubChem CID: 65238): A central intermediate from which both gallotannins and ellagitannins diverge nih.govresearchgate.netresearchgate.netwikipedia.org.

Hexahydroxydiphenoyl (HHDP) group: A characteristic structural unit formed by the oxidative coupling of galloyl groups, present in ellagitannins. Compounds containing this group, such as 2,3-(S)-hexahydroxydiphenoyl-D-glucose (PubChem CID: 492390), represent advanced intermediates in ellagitannin biosynthesis imsc.res.inwikipedia.orgnih.govnih.govcdutcm.edu.cn.

Genetic and Molecular Basis of this compound Biosynthesis

The biosynthesis of complex natural products like this compound is governed by specific genes often organized into biosynthetic gene clusters (BGCs) within the plant genome. While a complete, dedicated gene cluster for this compound itself may not be fully elucidated, research on hydrolyzable tannin biosynthesis in general provides insights into the molecular mechanisms.

Genes encoding the key enzymes involved in hydrolyzable tannin synthesis have been identified and characterized in various plant species. For instance, studies in Eucalyptus camaldulensis, Nicotiana benthamiana, Vitis vinifera, and Quercus robur have led to the identification of genes for DQD/SDHs and UGTs nih.govresearchgate.netnih.govplos.org. Notably, the UGT84A13 gene in oaks has been confirmed as a crucial enzyme for β-glucogallin biosynthesis, with its differential expression directly influencing the accumulation of hydrolyzable tannins researchgate.net.

Beyond the initial steps, serine carboxypeptidase-like acyltransferases (SCPL-ATs), such as FaSCPL3-1 in strawberry, have been identified as hydrolyzable tannins synthases (HTS) that catalyze the continuous galloylation of glucose to form simple gallotannins oup.com. Conversely, carboxylesterases (CXEs), including FaCXE1, FaCXE3, and FaCXE7, are involved in the degalloylation process, suggesting a dynamic "galloylation-degalloylation cycle" that regulates tannin levels within the plant oup.com.

The organization of these genes into BGCs is a common feature in plant secondary metabolism, facilitating the coordinated expression of enzymes required for a specific biosynthetic pathway nih.govnih.govnih.gov. Multi-omics approaches, combining transcriptomic and metabolomic data, are increasingly employed to identify and characterize these key genes and their regulatory networks involved in hydrolyzable tannin biosynthesis oup.comresearchgate.net.

Comparative Biosynthesis with Structurally Related Natural Products

This compound (PubChem CID: 16130314) is classified as an ellagitannin, a subclass of hydrolyzable tannins distinguished by the presence of hexahydroxydiphenoyl (HHDP) units. The biosynthetic pathways of hydrolyzable tannins, including both gallotannins and ellagitannins, share common initial steps but diverge at later stages.

The biosynthesis of all hydrolyzable tannins branches directly from the shikimate pathway, leading to the formation of gallic acid and subsequently β-glucogallin frontiersin.org. The pathway then proceeds through sequential galloylation steps, where β-glucogallin acts as the acyl donor to form higher galloylated glucoses, ultimately leading to 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose, PubChem CID: 65238) nih.govutu.firesearchgate.netresearchgate.netwikipedia.org. This compound is a central intermediate and a common precursor for both gallotannins and ellagitannins nih.govresearchgate.net.

The key distinction in the biosynthesis of ellagitannins, such as this compound, from gallotannins lies in the subsequent oxidative coupling step. In ellagitannin biosynthesis, laccases catalyze the intramolecular oxidative cross-linking of adjacent galloyl groups on the pentagalloylglucose core. This reaction forms the HHDP moiety, which is characteristic of ellagitannins nih.govresearchgate.netresearchgate.net. Gallotannins, in contrast, lack these oxidatively coupled HHDP groups and are characterized by multiple galloyl units esterified to a glucose core researchgate.netzamorano.edu.

Structurally related natural products to this compound, also identified as hydrolyzable tannins, include Remurin B (PubChem CID: 16130315), gemin D , 1,3-di-O-galloyl-4,6-O-(S)-hexahydroxydiphenoyl-β-D-glucose , and hippomanin A mdpi.comfishersci.caguidechem.com. These compounds are also derived from gallic acid and glucose, undergoing similar galloylation processes. Their structural variations likely arise from differences in the number and position of galloyl and HHDP units, as well as potential further modifications or oligomerizations. For example, 2,3-(S)-hexahydroxydiphenoyl-D-glucose (PubChem CID: 492390) is an ellagitannin intermediate, demonstrating the presence of the HHDP group that defines this class of tannins imsc.res.inwikipedia.orgnih.govnih.govcdutcm.edu.cn. The comparative analysis of these pathways highlights the conserved core biosynthetic machinery for hydrolyzable tannins, with specific enzymatic steps determining the final structural diversity within this class of natural products.

Chemical Synthesis Strategies for Remurin a and Its Analogs

Total Synthesis Approaches and Methodological Developments

The total synthesis of ellagitannins, including compounds like Remurin A, is a formidable task due to their structural complexity, characterized by multiple stereocenters, diverse functional groups, and challenging C-C and C-O linkages. researchgate.net Researchers have focused on developing robust methodologies to construct the core structural motifs found in these polyphenols.

A central challenge in ellagitannin synthesis is the formation of the hexahydroxydiphenoyl (HHDP) group, which involves the oxidative C-C coupling of two galloyl groups. researchgate.net Various strategies have been explored for this critical step, often involving the controlled oxidation of galloyl esters. Another key aspect is the construction of the HHDP bridge, which typically connects different hydroxyl positions on a glucose core. researchgate.net Double esterification reactions have been employed to achieve this, often leading to specific diastereomers. researchgate.net

Furthermore, the synthesis of C-O digallates, which are diaryl ether structures, is another essential component of ellagitannin total synthesis. researchgate.netjst.go.jp Methodological advancements have enabled the synthesis of various C-O digallate structures, contributing to the broader goal of synthesizing diverse ellagitannins. jst.go.jp

Notable progress in the total synthesis of ellagitannins has been reported by various research groups. For instance, the total chemical synthesis of Tellimagrandin I, another ellagitannin, marked a significant milestone. acs.org More recently, the total synthesis of neostrictinin was achieved using established methods for constructing the 4,6-O-(R)-HHDP structure, involving the preparation of a seco acid followed by an oxidative phenol (B47542) coupling reaction. jst.go.jp

A unified synthesis methodology has been developed by Professor Yamada's group, focusing on furnishing key ellagitannin components such as dehydrohexahydroxydiphenoyl (DHDG), valoneoyl, and tergallloyl groups from gallic acid derivatives. jst.go.jp These approaches often involve sequential and site-selective functionalization of unprotected D-glucose, a strategy that allows for precise control over the complex architecture. jst.go.jp

Key Methodological Developments in Ellagitannin Total Synthesis researchgate.netjst.go.jp

| Synthetic Challenge | Key Methodological Approaches | Examples of Ellagitannin Components/Products |

| Formation of HHDP Group | Oxidative C-C coupling of galloyl groups | HHDP group |

| Construction of HHDP Bridge | Double esterification, kinetic resolution | 3,6-O-(R)-HHDP bridge, 4,6-O-(R)-HHDP bridge |

| Synthesis of C-O Digallates | Formation of diaryl ether structures | Various C-O digallate structures |

| Overall Strategy | Sequential site-selective functionalization of unprotected D-glucose | Tellimagrandin I, Neostrictinin |

Semisynthesis from Natural Precursors and Derivatization Strategies

This compound, like many other ellagitannins, is naturally isolated from plant sources, notably Tamarix nilotica. researchgate.netresearchgate.netunife.it The isolation process yields various ellagitannin oligomers, including monomers, dimers, trimers, and even tetramers, from the aqueous acetone (B3395972) extracts of these plants. researchgate.netscience.govresearchgate.netresearchgate.net These naturally occurring complex molecules can serve as valuable precursors for semisynthesis, where a naturally derived compound is chemically modified to produce new derivatives or to synthesize more complex structures.

Given the challenges and low yields associated with the direct extraction of highly complex ellagitannins, semisynthesis offers a pragmatic alternative. While direct semisynthesis of this compound from simpler natural precursors is not extensively detailed in the provided search results, the general principle of using natural ellagitannin monomers and dimers as starting materials for the synthesis of more elaborate structures is a recognized strategy. For instance, in the elucidation of new tannin structures from Tamarix nilotica, "chemical conversions into known tannins" were employed, indicating derivatization steps. science.gov This implies that isolated ellagitannins can undergo chemical transformations to yield related compounds.

Derivatization strategies typically involve selective protection and deprotection of hydroxyl groups, esterifications, and coupling reactions to introduce new functionalities or to link smaller ellagitannin units. The aim is often to improve specific properties or to create a library of compounds for biological evaluation.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

The elucidation of structure-activity relationships (SAR) for ellagitannins is crucial for understanding their biological functions and for the rational design of new therapeutic agents. However, obtaining a comprehensive collection of systematically related analogs directly from natural sources is often impractical due to their inherent structural diversity and low natural abundance. researchgate.net

Chemical synthesis, therefore, plays a fundamental role in overcoming this limitation. By synthesizing this compound analogs, researchers can systematically vary specific parts of the molecule—such as the number and position of galloyl or HHDP groups, the type of sugar core, or the presence of C-O digallate linkages—and then evaluate the impact of these structural modifications on biological activity. This allows for a deeper understanding of which structural features are critical for specific bioactivities.

The general understanding of SAR for polyphenols and tannins guides the design of these analogs. plantsjournal.comscience.gov For example, modifications aimed at improving bioavailability, stability, potency, or specificity are common objectives in analog synthesis. While specific detailed studies on this compound analogs for SAR are not explicitly provided, the broader field of ellagitannin synthesis emphasizes this as a primary motivation. The development of synthetic strategies for C-arylglucosidic ellagitannins and their analogues is explicitly mentioned as being driven by the interest in compounds with enhanced pharmacological properties. unife.it

By creating a library of synthetic or semisynthetic this compound analogs, researchers can conduct systematic biological assays to correlate structural variations with observed activities, thereby accelerating the discovery and development of new compounds with desired therapeutic profiles.

Preclinical Investigations of Remurin A S Biological Activities: in Vitro and in Vivo Mechanistic Efficacy

In Vitro Cellular Assays for Biological Efficacy

In vitro studies form the foundational stage of preclinical research, providing initial insights into the biological effects of a compound at the cellular and molecular level.

The initial step in assessing the in vitro efficacy of Remurin A would involve selecting appropriate human cancer cell lines. This selection is typically guided by the therapeutic area of interest. Based on the known activities of other tannins, a panel of cell lines representing various cancer types would be appropriate for initial screening. plantsjournal.comnih.gov

Table 1: Representative Human Cancer Cell Lines for In Vitro Screening of Tannins

| Cell Line | Cancer Type | Rationale for Selection |

| A549 | Lung Carcinoma | Commonly used to study lung cancer pathways. nih.gov |

| H1299 | Lung Carcinoma | Another non-small cell lung cancer line for comparative analysis. nih.gov |

| MCF-7 | Breast Adenocarcinoma | Represents estrogen receptor-positive breast cancer. |

| MDA-MB-231 | Breast Adenocarcinoma | Represents triple-negative breast cancer, a more aggressive form. |

| HepG2 | Hepatocellular Carcinoma | A well-established model for liver cancer research. nih.gov |

| Caco-2 | Colorectal Adenocarcinoma | A model for colon cancer and intestinal absorption studies. |

The use of non-cancerous cell lines, such as normal human bronchial epithelial cells (BEAS-2B), would also be crucial to assess the selectivity of this compound's cytotoxic effects. nih.gov

Following the initial cytotoxicity screening, further in vitro assays would be employed to understand the molecular mechanisms underlying the observed biological effects of this compound. These assays focus on key biomarkers associated with cancer hallmarks.

Key mechanistic pathways often investigated for tannins include:

Apoptosis Induction: Many tannins have been shown to induce programmed cell death in cancer cells. Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry would be utilized to quantify apoptotic and necrotic cell populations. Western blot analysis for key apoptotic proteins like caspases (e.g., Caspase-3, -8, -9), Bax, and Bcl-2 would further elucidate the apoptotic pathway involved.

Cell Cycle Arrest: The effect of this compound on cell cycle progression would be investigated using flow cytometry after staining with a DNA-intercalating dye like propidium iodide. This can reveal if the compound causes cell cycle arrest at specific phases (G1, S, or G2/M).

Inhibition of Cell Migration and Invasion: For cancers with high metastatic potential, the ability of this compound to inhibit cell migration and invasion would be assessed using assays such as the wound healing (scratch) assay and the Transwell invasion assay.

Modulation of Signaling Pathways: Tannins are known to interact with various cellular signaling pathways. nih.gov Investigations would likely focus on pathways commonly dysregulated in cancer, such as:

TGF-β Signaling: Tannic acid has been shown to directly bind to and inhibit TGF-β1, a key regulator of cell growth and differentiation. nih.gov

JAK/STAT Pathway: This pathway is crucial for cytokine signaling and is often implicated in cancer cell proliferation and survival. nih.gov

VEGF/VEGFR Signaling: Inhibition of this pathway can suppress angiogenesis, the formation of new blood vessels that supply tumors. nih.gov

Table 2: Potential Mechanistic Biomarkers for In Vitro Assessment of Tannins

| Biomarker Category | Specific Biomarkers | Assay Method |

| Apoptosis | Caspase-3, PARP cleavage, Bax/Bcl-2 ratio | Western Blot, Flow Cytometry |

| Cell Cycle | Cyclin D1, CDK4/6, p21, p27 | Western Blot, Flow Cytometry |

| Metastasis | MMP-2, MMP-9, E-cadherin | Gelatin Zymography, Western Blot |

| Signaling Pathways | p-SMAD2/3, p-STAT3, p-Akt, p-ERK | Western Blot, ELISA |

Structure Activity Relationship Sar and Chemoinformatic Analysis of Remurin a

Identification of Key Structural Features for Biological Activity

For Remurin A, given its polyhydroxylated and polyphenolic nature, potential key structural features could include:

Hydroxyl groups: The number, position, and orientation of hydroxyl groups are often critical for hydrogen bonding interactions with biological targets.

Ester linkages: The hydrolyzable nature of ellagitannins suggests that the ester linkages holding the galloyl and hexahydroxydiphenoyl units to the glucose core might be susceptible to enzymatic hydrolysis, potentially releasing active metabolites or influencing bioavailability.

Aromatic rings: The presence of multiple aromatic rings provides opportunities for π-π stacking and hydrophobic interactions.

By observing how changes to these features affect activity, researchers can infer their importance. For instance, if a specific hydroxyl group is consistently involved in potent activity, it suggests it's a key pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by establishing mathematical and statistical relationships between a chemical compound's molecular features (descriptors) and its biological activity researchgate.netresearchgate.net. QSAR models aim to predict the biological effect of chemical compounds, offering a cost-effective alternative to extensive laboratory screening researchgate.net.

For this compound, if a sufficient dataset of this compound analogs with varying structures and measured biological activities were available, a QSAR model could be developed. This would involve:

Descriptor Generation: Calculating various molecular descriptors for this compound and its analogs. These descriptors can include:

Physicochemical properties: LogP (lipophilicity), molecular weight, polar surface area.

Electronic properties: HOMO/LUMO energies, partial charges.

Steric properties: Molecular volume, shape descriptors.

Structural features: Counts of specific functional groups, bond types.

Statistical Modeling: Employing statistical methods (e.g., multiple linear regression, partial least squares, machine learning algorithms) to correlate these descriptors with the observed biological activity researchgate.netresearchgate.net.

Example of QSAR Descriptors (Hypothetical for this compound and Analogs):

| Descriptor | Description |

| LogP | Octanol-water partition coefficient (lipophilicity) |

| H-Bond Donors | Number of hydrogen bond donor atoms |

| H-Bond Acceptors | Number of hydrogen bond acceptor atoms |

| Molecular Weight (MW) | Total mass of the molecule |

| TPSA | Topological Polar Surface Area |

| Number of Rotatable Bonds | Flexibility of the molecule |

| Aromatic Rings Count | Number of aromatic ring systems |

| Galloyl Units Count | Number of galloyl moieties |

Computational Chemistry and Molecular Docking in SAR Elucidation

Computational chemistry and molecular docking are powerful tools used to gain atomic-level insights into how molecules interact with biological targets, thereby aiding in SAR elucidation openaccessjournals.commdpi.comkallipos.gr. Molecular docking is a computational method that predicts the preferred orientation and binding affinity between a ligand (e.g., this compound) and a receptor (e.g., a protein target) to form a stable complex openaccessjournals.comyoutube.com.

For this compound, molecular docking studies could be performed if a putative biological target (e.g., an enzyme, a receptor, or a specific protein involved in a pathway relevant to tannins) is identified and its 3D structure is known. The process would typically involve:

Target Preparation: Obtaining the 3D structure of the biological target (e.g., from the Protein Data Bank) and preparing it for docking (e.g., removing water molecules, adding hydrogens).

Ligand Preparation: Generating a 3D conformer of this compound and optimizing its geometry.

Docking Simulation: Using docking software to simulate how this compound fits into the binding site of the target protein. The software explores various possible orientations (poses) and conformations of this compound within the binding pocket.

Scoring and Analysis: Employing scoring functions to estimate the binding affinity and stability of the ligand-receptor complex openaccessjournals.com. This allows researchers to identify the most probable binding poses and key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between this compound and the target.

Such studies could reveal specific amino acid residues in the target protein that interact with particular parts of this compound, providing direct evidence for the importance of certain structural features in its binding and, consequently, its activity. For example, if the glucose core of this compound consistently forms strong hydrogen bonds with a specific enzyme active site, it suggests the glucose moiety is critical for binding.

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity numberanalytics.comnih.govmalariaworld.orgnih.govmdpi.com. Different stereoisomers of a compound, while sharing the same molecular formula and sequence of bonded atoms, can exhibit distinct biological properties, including differences in potency, efficacy, metabolism, distribution, and even adverse effects numberanalytics.comnih.govmalariaworld.orgnih.gov. This is because biological systems, particularly enzymes and receptors, are highly stereoselective, often recognizing and interacting with only one specific stereoisomer nih.govmdpi.com.

This compound, being a complex natural product, is likely to possess multiple chiral centers within its structure, particularly within its glucose core and the hexahydroxydiphenoyl units nih.govwikidata.org. The specific configuration at each of these chiral centers would define this compound's unique stereoisomer.

The influence of stereochemistry on this compound's biological activity would be profound:

Target Binding: The precise 3D shape of this compound, dictated by its stereochemistry, would determine how effectively it can fit into and interact with the binding pockets of biological macromolecules. Even subtle changes in stereochemistry can lead to significant changes in binding affinity or even prevent binding altogether nih.govmdpi.com.

Enzyme Recognition: If this compound acts as a substrate or inhibitor for specific enzymes, the enzyme's active site would likely be designed to accommodate a particular stereoisomer.

Transport and Metabolism: Stereochemistry can also influence how a compound is transported across cell membranes or metabolized by enzymes in the body nih.gov.

While specific studies on the stereochemical impact of this compound's different possible isomers were not found in the search results, the general principle holds true: the precise stereochemical configuration of this compound is expected to be a critical determinant of its specific biological activities.

Molecular Mechanisms of Action and Pharmacological Targets of Remurin a

Elucidation of Specific Protein Targets and Binding Interactions

The identification of specific protein targets is a critical step in understanding a compound's mechanism of action. For Remurin A, as a complex polyphenol, its interaction with proteins could involve various binding modes, including hydrogen bonding, hydrophobic interactions, and π-stacking. researchgate.netmhmedical.comontoforce.com Polyphenols are known to interact with proteins, often leading to precipitation or modulation of protein function due to their ability to bind to multiple sites. science.gov While general protein-binding affinities are a characteristic of tannins, specific, high-resolution structural studies detailing the direct binding of this compound to particular protein targets are not widely reported in the current literature. Such studies would typically involve techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or cryo-electron microscopy (cryo-EM) to visualize the compound-protein complex and elucidate the precise amino acid residues involved in binding. wjbphs.com

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are intricate networks that govern various cellular processes, including growth, differentiation, metabolism, and apoptosis. researchgate.netresearchgate.netwalshmedicalmedia.comnih.govopenaccessjournals.com Compounds can modulate these pathways by interacting with key components such as kinases, phosphatases, or transcription factors. walshmedicalmedia.comnih.gov Extracts containing this compound have shown cytotoxic and anti-tumor activities, which often imply an interference with signaling pathways critical for cell survival and proliferation. nih.govresearchgate.netplantsjournal.com For instance, many anticancer agents exert their effects by modulating pathways like PI3K/Akt, MAPK, or NF-κB, which are frequently dysregulated in cancer. researchgate.net However, specific experimental data demonstrating the direct modulation of these or other defined cellular signaling pathways by isolated this compound, including dose-response relationships or downstream effect analysis, are not extensively detailed in the available information.

Investigation of Gene Expression Regulation

Enzyme Inhibition or Activation Studies

Many pharmacological agents exert their effects by modulating the activity of enzymes, either by inhibiting their function or by enhancing it. Tannins, as a broad class of compounds to which this compound belongs, are generally known to interact with and sometimes inhibit enzymes, including kinases. tandfonline.com This interaction can be competitive, non-competitive, or uncompetitive, affecting enzyme kinetics (e.g., Km and Vmax values). While the general enzyme-modulating potential of tannins is recognized, specific studies detailing the inhibition or activation kinetics of particular enzymes by isolated this compound, including IC50 or Ki values, are not provided in the current literature. Such studies are crucial for understanding the precise enzymatic targets and the potency of the compound.

Receptor Binding and Activation/Antagonism Studies

Receptors are specialized proteins that bind to specific signaling molecules (ligands) and initiate a cellular response. researchgate.netwjbphs.commsdmanuals.com Compounds can act as agonists (activating the receptor) or antagonists (blocking receptor activation). wjbphs.commsdmanuals.com The investigation of receptor binding involves determining the affinity of a compound for a receptor and whether it elicits an activating or inhibitory response. While many drugs target specific receptors, there is no readily available information detailing specific receptor binding, activation, or antagonism studies for this compound. Such studies would typically involve radioligand binding assays, functional assays, or computational docking simulations to predict and validate receptor interactions.

Advanced Omics Technologies in Remurin a Research

Proteomics Profiling to Elucidate Protein Expression Changes

Proteomics involves the large-scale study of proteins, providing a quantitative and qualitative understanding of the proteome—the entire set of proteins expressed by an organism or system under specific conditions. When applied to the study of a compound like Remurin A, proteomics aims to identify and quantify changes in protein expression, modifications, and interactions that occur in response to its presence. This can reveal the molecular targets of this compound and the cellular pathways it influences.

Quantitative Proteomics Methodologies

Quantitative proteomics methodologies are crucial for comparing protein abundance across different biological samples, such as treated versus untreated cells or tissues. Mass spectrometry (MS)-based techniques are at the forefront of quantitative proteomics agresearch.co.nzolink.com.

Common quantitative proteomics approaches include:

Label-free quantification: This method relies on comparing the ion intensities or spectral counts of peptides directly from different samples without isotopic labeling. It offers flexibility and is cost-effective for a large number of samples nih.gov.

Isotopic labeling techniques: These methods incorporate stable isotopes into peptides or proteins, allowing for multiplexed analysis of multiple samples in a single MS run.

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): iTRAQ uses isobaric tags that label peptides, enabling the simultaneous identification and quantification of proteins from up to eight different samples creative-proteomics.com. This approach is well-suited for comparing normal, diseased, and drug-treated samples, as well as time-course studies creative-proteomics.com.

Tandem Mass Tag (TMT): Similar to iTRAQ, TMT reagents allow for multiplexed analysis, often enabling the comparison of up to 10 or more samples simultaneously, making it suitable for comparing multiple sample groups and detecting dynamic biological processes creative-proteomics.com. TMT-based proteomics has been successfully applied to investigate protein changes in various biological contexts nih.gov.

Selected Reaction Monitoring (SRM) / Parallel Reaction Monitoring (PRM): These targeted approaches are used for the precise quantification of a predefined set of proteins or peptides, often employed for validating findings from untargeted discovery proteomics studies.

These methodologies provide direct qualitative and relative quantitative information of proteins, allowing for the screening of differentially expressed proteins using statistical methods and facilitating integration with other 'omics' data creative-proteomics.com.

Identification of Differentially Expressed Proteins in Response to this compound

The primary goal of proteomics profiling in this compound research would be to identify proteins whose expression levels are significantly altered following exposure to the compound. Differentially expressed proteins (DEPs) can include those that are upregulated (increased in abundance) or downregulated (decreased in abundance) creative-proteomics.com. The identification of these proteins often involves sophisticated bioinformatics tools and statistical analyses to discern true biological changes from experimental variability biostars.orgembopress.org.

For instance, a hypothetical study on this compound might reveal a set of DEPs, as illustrated in the general example below (Table 1), which would necessitate further investigation to understand their functional implications.

Table 1: Hypothetical Differentially Expressed Proteins in Response to this compound Treatment

| Protein Name (Example) | Accession Number (Example) | Fold Change (this compound vs. Control) | p-value (Example) | Direction of Change |

| Protein X | P12345 | 2.5 | 0.001 | Upregulated |

| Protein Y | Q98765 | 0.4 | 0.005 | Downregulated |

| Protein Z | R54321 | 1.8 | 0.012 | Upregulated |

| Protein A | S67890 | 0.6 | 0.008 | Downregulated |

Protein-Protein Interaction Networks and Pathway Analysis

Once differentially expressed proteins are identified, protein-protein interaction (PPI) networks and pathway analysis are employed to understand their functional relationships and the biological pathways they perturb. Proteins rarely carry out their cellular functions in isolation; instead, they engage in complex interactions with other proteins frontiersin.orgebi.ac.uk.

Protein-Protein Interaction Networks: PPI networks are mathematical representations of the physical contacts between proteins within a cell ebi.ac.uk. By mapping the identified DEPs onto known PPI networks, researchers can identify modules or subnetworks that are significantly affected by this compound. This can reveal how this compound might disrupt or modulate cellular processes by altering the interactome frontiersin.orgnih.gov. Tools like STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) are commonly used to construct and analyze functional protein association networks string-db.org.

Pathway Analysis: Pathway analysis involves mapping the DEPs to known biological pathways (e.g., signaling pathways, metabolic pathways, disease pathways) using databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) or Reactome. This analysis helps to infer the broader biological processes influenced by this compound. For example, if proteins involved in a specific inflammatory pathway are consistently upregulated, it suggests this compound might have pro-inflammatory effects, or conversely, anti-inflammatory effects if they are downregulated. This provides a systems-level understanding of the compound's impact frontiersin.org.

Metabolomics Investigations for Metabolic Perturbations

Metabolomics is the comprehensive study of metabolites, which are small molecules (typically less than 1500 Da) that serve as substrates, intermediates, or products of cellular metabolism ptgenetika.com. Metabolomics investigations can reveal the metabolic perturbations induced by a chemical compound, offering a direct readout of biochemical activity and cellular state.

Untargeted and Targeted Metabolomics Approaches

Metabolomics studies typically employ two main approaches:

Untargeted Metabolomics: This discovery-based method aims for the global detection and relative quantification of as many metabolites as possible in a sample without prior bias ptgenetika.com. It provides a high-throughput, unbiased survey of the chemical components in a biological sample biorxiv.org. Techniques like Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for untargeted profiling nih.govnih.gov. Untargeted metabolomics is particularly useful for generating hypotheses in pilot studies and discovering novel biological responses ptgenetika.com.

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the precise quantification of a predefined set of specific metabolites or metabolite classes mdpi.com. This approach is often used to validate findings from untargeted studies or to investigate specific metabolic pathways of interest with higher sensitivity and accuracy mdpi.commdpi.com. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently employed for targeted analysis mdpi.com.

Both approaches are essential for a comprehensive understanding of metabolic changes, with untargeted metabolomics providing a broad overview and targeted metabolomics offering detailed quantification of specific compounds.

Identification of Altered Metabolic Pathways

For example, a metabolomics study might reveal changes in pathways related to glucose metabolism, lipid metabolism, or amino acid metabolism frontiersin.orgmdpi.comunc.edu. Such alterations can indicate a compound's influence on cellular energy production, nutrient utilization, or the accumulation/depletion of key metabolic intermediates.

Table 2: Hypothetical Altered Metabolic Pathways in Response to this compound Treatment

| Metabolic Pathway (Example) | Associated Metabolites (Example) | Direction of Change (Overall) | Potential Biological Implication |

| Glycolysis | Lactate, Pyruvate | Upregulated | Increased anaerobic energy production |

| Fatty Acid Oxidation | Acylcarnitines | Downregulated | Impaired lipid breakdown |

| Glutathione Metabolism | Glutathione (GSH), GSSG | Perturbed | Impact on oxidative stress response unc.edu |

| Arginine and Proline Metabolism | Arginine, Proline | Perturbed | Changes in amino acid utilization unc.edu |

By integrating proteomics and metabolomics data, researchers can gain a more complete picture of the molecular landscape affected by this compound, identifying key proteins and metabolites that are perturbed and the pathways through which these changes manifest. This multi-omics approach is crucial for elucidating the complex biological mechanisms of action of chemical compounds.

Integration of Metabolomics Data with Biological Activity

Metabolomics, as an advanced 'omics' technology, involves the comprehensive analysis of metabolites and low-molecular-weight compounds within a biological system, such as cells or tissues. This field aims to provide a quantitative and qualitative snapshot of the metabolome, which directly reflects the biochemical state of an organism and its interactions with the environment frontiersin.orgviennabiocenter.org. The integration of metabolomics data with observed biological activities is crucial for elucidating complex biological interactions, understanding mechanisms of action, and identifying biomarkers or therapeutic targets frontiersin.orgviennabiocenter.orgnih.gov.

In the context of studying a specific chemical compound like this compound, metabolomics can be employed to investigate the metabolic changes induced by the compound within a biological system. This involves both targeted and untargeted metabolomic approaches using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) viennabiocenter.orgnih.gov. By analyzing the shifts in metabolite profiles after exposure to this compound, researchers can infer the pathways affected, identify potential on- or off-target effects, and gain insights into the compound's mechanism of action frontiersin.orgbiorxiv.org.

The integration process typically involves correlating the observed biological activities (e.g., cellular responses, changes in physiological parameters) with the alterations in metabolite concentrations. For instance, if this compound exhibits a particular biological effect, metabolomics data can help pinpoint which metabolic pathways are perturbed in conjunction with that effect. This can lead to the identification of key metabolites whose levels are significantly altered, suggesting their involvement in the compound's biological activity frontiersin.orgbiorxiv.org.

However, specific detailed research findings or data tables directly linking the biological activity of this compound to integrated metabolomics data are not extensively documented in publicly available literature. While the principles of integrating metabolomics data with biological activity are well-established and applied across various compounds and biological systems frontiersin.orgnih.govbiorxiv.orgnih.gov, explicit studies detailing the metabolic perturbations induced by this compound and their direct correlation with its specific biological activities were not identified in the current search. Further research is necessary to fully elucidate the metabolic footprint of this compound and how these changes contribute to its observed biological effects.

Future Directions and Research Gaps in Remurin a Studies

Unexplored Biological Activities and Preclinical Therapeutic Potential

While extracts containing Remurin A have demonstrated various biological activities, including antioxidant, anti-tumor, hepatoprotective, and antiviral properties, the specific contributions and mechanisms of action of isolated this compound are not yet fully characterized nih.govresearchgate.net. Research has assessed its cytotoxic activity against certain human tumor cell lines researchgate.net. However, a more exhaustive investigation into its preclinical therapeutic potential is warranted. This includes:

Target Identification and Mechanism of Action : Detailed studies are needed to identify the specific molecular targets and cellular pathways modulated by this compound. This could involve high-throughput screening, affinity chromatography, and gene expression profiling in relevant disease models.

Broader Spectrum of Biological Activities : Beyond the initially observed activities, the complex structure of this compound suggests potential for other pharmacological effects. Future research could explore its anti-inflammatory, immunomodulatory, neuroprotective, or anti-diabetic properties in various in vitro and in vivo models.

Structure-Activity Relationship (SAR) Studies : Understanding how modifications to this compound's complex structure influence its biological activity is crucial for rational drug design and optimization. This would involve synthesizing analogs or derivatives and testing their efficacy.

Role in Plant Stress Response : The observation of Remurin's decreased abundance in drought-stressed flavodoxin-expressing tobacco plants suggests a role in plant stress responses frontiersin.orgnih.gov. Further research could elucidate its precise function in plant physiology and its potential application in agricultural biotechnology.

An example of preliminary biological activity findings for this compound, as part of a broader extract, is presented in the table below:

| Biological Activity | Source Containing this compound | Context/Observation |

| Antioxidant | Tamarix nilotica extracts | Significant in vitro activity observed researchgate.net |

| Anti-tumor | Tamarix nilotica extracts | Cytotoxic activity against human tumor cell lines assessed researchgate.net |

| Hepatoprotective | Tamarix nilotica extracts | Demonstrated activity in studies researchgate.net |

| Antiviral | Tamarix nilotica extracts | Reported activity researchgate.net |

| Drought Stress Response | Tobacco plants (proteomic analysis) | Abundance decreased in drought-stressed Fld-tobacco frontiersin.orgnih.gov |

Development of Novel Analytical and Synthetic Methodologies

The inherent complexity of this compound, a large hydrolyzable tannin with a molecular formula of C48H34O31, poses significant challenges for its isolation, purification, and synthesis nih.gov.

Enhanced Isolation and Purification Techniques : Current methods for isolating complex polyphenols from natural sources can be labor-intensive and yield-limiting. Future research should focus on developing more efficient, scalable, and environmentally friendly chromatographic techniques (e.g., countercurrent chromatography, preparative HPLC with novel stationary phases) to obtain high-purity this compound.

Advanced Analytical Characterization : While LC-MS/MS and NMR are standard for structural elucidation nih.govresearchgate.net, optimizing these techniques specifically for this compound in complex biological matrices or for high-throughput quantification is a critical need. Development of new analytical methods for its precise quantification and stability assessment in various formulations or biological systems would be beneficial.

Total Synthesis and Semi-synthesis : The total chemical synthesis of highly complex natural products like this compound remains a formidable challenge. While unified synthesis methodologies for related galloyl and hexahydroxydiphenoyl groups exist researchgate.net, achieving a complete and scalable total synthesis of this compound would enable controlled production, analog generation for SAR studies, and potentially overcome supply limitations from natural sources. Semi-synthetic approaches, starting from readily available precursors, could also offer a viable alternative.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of this compound's biological impact, a systems biology approach integrating multi-omics data is essential.

Genomics and Transcriptomics : Investigating changes in gene expression profiles (transcriptomics) in cells or organisms treated with this compound can reveal its primary and secondary molecular targets and affected pathways.

Proteomics and Metabolomics : Complementing transcriptomics, proteomic analysis can identify changes in protein abundance and post-translational modifications, while metabolomics can shed light on altered metabolic pathways. The mention of Remurin in proteomic analysis of tobacco under drought stress highlights the utility of this approach frontiersin.orgnih.gov.

Network Pharmacology : Integrating multi-omics data with computational tools can help construct interaction networks, predict off-target effects, and identify synergistic interactions with other compounds, leading to a more comprehensive understanding of this compound's pharmacological landscape.

Addressing Challenges in Natural Product Research and Translation

This compound, as a natural product, faces common hurdles in its research and translation into therapeutic applications.

Supply Chain and Sustainability : Depending on the natural source, ensuring a sustainable and consistent supply of raw material for this compound extraction is crucial. This may involve optimizing cultivation practices or exploring alternative biosynthetic routes.

Bioavailability and Pharmacokinetics : A significant challenge for many polyphenols is their often-poor bioavailability. Future studies must rigorously investigate this compound's absorption, distribution, metabolism, and excretion (ADME) profile to determine its therapeutic viability in biological systems.

Standardization and Quality Control : Natural product extracts can exhibit variability in composition. Developing robust quality control standards for this compound, whether isolated from natural sources or synthesized, is paramount to ensure reproducibility and consistency in research and potential applications.

Formulation Development : Overcoming issues like low solubility or stability might require developing advanced delivery systems (e.g., nanoparticles, liposomes) to enhance its efficacy and therapeutic index.

Opportunities for Collaborative Academic Research

Advancing this compound research necessitates a multidisciplinary and collaborative effort across academic institutions, research organizations, and potentially industry partners.

Interdisciplinary Teams : Fostering collaborations between natural product chemists, synthetic chemists, pharmacologists, molecular biologists, computational biologists, and plant scientists will be critical to tackle the multifaceted challenges associated with this compound.

Consortia and Networks : Establishing research consortia or networks focused on complex natural products can facilitate data sharing, standardize methodologies, and accelerate discovery.

Funding Initiatives : Dedicated funding opportunities for natural product drug discovery, focusing on compounds like this compound, are essential to support long-term, high-risk, high-reward research.

Open Science Practices : Embracing open science principles, including sharing research data, protocols, and reagents, can foster transparency and accelerate scientific progress in the field of this compound research.

By systematically addressing these future directions and research gaps, the scientific community can unlock the full potential of this compound, translating its intriguing biological properties into tangible benefits.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Remurin A’s biochemical properties?

- Methodological Approach : Begin by identifying gaps in existing literature (e.g., incomplete mechanistic data or unvalidated therapeutic claims). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example: “How does this compound modulate inflammatory pathways in vitro, and what are the dose-dependent effects on cytokine release?” Ensure the question aligns with available resources (e.g., cell culture facilities, ELISA kits) .

- Key Considerations : Avoid overly broad terms like “study” or “analyze”; instead, specify measurable outcomes (e.g., IC50 values, protein expression levels) .

Q. What are standard experimental protocols for characterizing this compound’s structural and functional properties?

- Methodological Approach :

- Structural Analysis : Use NMR (for purity and stereochemistry), HPLC (for quantification), and mass spectrometry (for molecular weight validation) .

- Functional Assays : Employ cell-based assays (e.g., apoptosis via flow cytometry) or enzyme inhibition studies (e.g., kinetic assays with spectrophotometric readouts) .

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis steps, solvent systems, and characterization data in the main text or supplementary materials .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic (PK) profile be systematically resolved?

- Methodological Approach :

- Comparative Meta-Analysis : Aggregate PK data from preclinical studies (e.g., rodent models) and apply statistical models (e.g., mixed-effects regression) to identify variables causing discrepancies (e.g., administration route, formulation) .

- In Silico Modeling : Use tools like GastroPlus to simulate absorption differences across studies and validate with in vitro permeability assays (e.g., Caco-2 monolayers) .

Q. What advanced strategies can optimize this compound’s synthesis yield amid conflicting reports?

- Methodological Approach :

- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., catalyst loading, temperature) and identify interactions affecting yield .

- Mechanistic Studies : Perform kinetic profiling (e.g., reaction calorimetry) to pinpoint rate-limiting steps and refine reaction conditions .

- Validation : Replicate high-yield protocols across independent labs to confirm reproducibility, adhering to guidelines for detailed experimental reporting .

Data Analysis & Interpretation

Q. How should researchers address contradictions in this compound’s reported mechanisms of action (MOA)?

- Methodological Approach :

- Pathway Enrichment Analysis : Compare transcriptomic or proteomic datasets from independent studies to identify consensus pathways (e.g., NF-κB vs. MAPK) .

- Functional Redundancy Testing : Use gene knockout models (e.g., CRISPR/Cas9) to validate whether alleged MOA targets (e.g., COX-2) are indispensable for observed effects .

- Reporting Standards : Clearly distinguish between correlative observations and causative relationships in discussion sections, citing conflicting studies transparently .

Literature Review & Reproducibility

Q. What strategies ensure comprehensive literature reviews on this compound’s therapeutic potential?

- Methodological Approach :

- Keyword Optimization : Combine terms like “this compound” with domain-specific phrases (e.g., “anti-inflammatory,” “oxidative stress”) using Boolean operators .

- Database Selection : Prioritize PubMed, Scopus, and Web of Science, excluding non-peer-reviewed platforms (e.g., ) .

Q. How can researchers enhance reproducibility in this compound studies?

- Methodological Approach :

- Detailed Protocols : Share step-by-step workflows (e.g., Journal of Materials Chemistry A guidelines) for synthesis, assays, and data analysis in supplementary materials .

- Open Data : Deposit raw datasets (e.g., NMR spectra, dose-response curves) in repositories like Zenodo with standardized metadata .

- Collaborative Validation : Partner with external labs to cross-verify critical findings, as recommended by European Journal of Advanced Chemistry Research standards .

Tables: Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.